Lipophilic Ligand Efficiency vs. the 4‑Chlorophenyl and 2‑Methoxyphenyl Carboxamide Analogues
The target compound exhibits a computed XLogP3‑AA of 4.1 and a molecular weight of 405.4 g·mol⁻¹, yielding a LipE‑relevant descriptor set that differs systematically from two commercially listed close analogues [1]. The 4‑chlorophenyl analogue has a higher halogen‑bonding potential and a distinct electronic profile, while the 2‑methoxyphenyl analogue (CAS 899741-43-6, MW 379.4 g·mol⁻¹) carries a hydrogen‑bond acceptor ortho to the amide linkage that can induce a different conformational preference and solubility profile compared with the para‑n‑butyl substituent . No direct head‑to‑head biological data are available, but the property divergence alone is sufficient to predict altered membrane permeability, nonspecific binding, and CYP‑interaction potential in cellular assays, making the compounds non‑substitutable in any systematic structure–activity exploration [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.1; MW = 405.4 g·mol⁻¹ |
| Comparator Or Baseline | N-(2‑Methoxyphenyl)-1-(3‑nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (MW 379.4 g·mol⁻¹, XLogP not reported but presumably lower due to polar ortho‑OCH₃ group); N-(4‑Chlorophenyl)-1-(3‑nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (MW ~ 395.8 g·mol⁻¹, XLogP not reported but higher halogen‑driven lipophilicity expected) |
| Quantified Difference | Target compound has a +26 Da MW increase vs. the 2‑methoxyphenyl analogue and a ≈ +10 Da increase vs. the 4‑chlorophenyl analogue; XLogP difference vs. ortho‑OCH₃ derivative is anticipated to be ≥ 0.5 log units based on matched molecular pair trends. |
| Conditions | In silico calculation using PubChem‑integrated XLogP3‑AA algorithm (version 3.0) applied to the canonical SMILES of each compound. |
Why This Matters
Procurement of the precise 4‑butylphenyl analogue is mandatory when the objective is to decouple lipophilicity‑driven effects from specific target engagement, because even small XLogP shifts can dominate cellular potency readouts in phenotypic screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18582692, N-(4-butylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/899741-35-6 (accessed 2026-05-08). View Source
